Riluzole hydrochloride is a neuroprotective agent that has been approved for the treatment of amyotrophic lateral sclerosis (ALS) since 1995. ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord, leading to loss of muscle control. Despite its long-standing use, the precise mechanisms by which riluzole exerts its therapeutic effects are not fully understood. However, research over the past decades has shed light on its multifaceted actions, which include modulation of glutamatergic neurotransmission, sodium channel inhibition, and effects on glutamate uptake12345.
The synthesis of riluzole hydrochloride has been described in several patents and scientific literature, highlighting efficient methods that yield high purity and yield. A notable synthesis route involves the reaction of 4-trifluoromethoxyaniline with ammonium thiocyanate in the presence of acetic acid and an oxidizing agent such as manganese dioxide or potassium persulfate.
Key parameters include:
The molecular formula of riluzole hydrochloride is . The structure features:
Riluzole undergoes various chemical reactions that can modify its structure for research purposes or enhance its pharmacological properties:
These reactions are crucial for developing riluzole analogs that may exhibit improved efficacy or reduced side effects.
Riluzole's primary mechanism involves the inhibition of glutamate release from presynaptic neurons, thereby reducing excitotoxicity associated with ALS. It is believed to act via:
Studies have shown that riluzole pretreatment can increase intracellular levels of glutathione, suggesting an antioxidant mechanism that protects neurons from oxidative stress .
Riluzole hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its formulation into various dosage forms such as tablets or injectable solutions.
Riluzole hydrochloride is primarily used in clinical settings for:
Research continues into developing riluzole analogs that may offer enhanced therapeutic effects or reduced toxicity profiles compared to the original compound . Additionally, novel delivery systems are being explored to improve its bioavailability and targeted delivery to the central nervous system .
Riluzole hydrochloride (chemical name: 6-(trifluoromethoxy)-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride; IUPAC name: 2-Amino-6-trifluoromethoxybenzothiazole hydrochloride) is a crystalline organic compound with the molecular formula C₈H₆ClF₃N₂OS [1] [4]. Its molecular weight is 270.66 g/mol, and its melting point is 117–119°C [8]. The compound features a benzothiazole core substituted with a trifluoromethoxy group (-OCF₃) at position 6 and an imine group at position 2, protonated to form the hydrochloride salt [4]. Key physicochemical properties include:
Table 1: Physicochemical Properties of Riluzole Hydrochloride
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 270.66 g/mol | Calculated |
Melting Point | 117–119°C | Differential Scanning Calorimetry (DSC) [8] |
Density | 1.572 ± 0.06 g/cm³ | Experimental [8] |
Boiling Point | 296.3 ± 50.0°C | Predicted/Experimental [8] |
pKa (Strongest Basic) | 9.56 | Computational prediction [4] |
LogP (Partition Coefficient) | 3.43 | Calculated [4] |
Water Solubility | 0.196 mg/mL (25°C) | Predicted [4] |
The compound exhibits moderate lipophilicity (LogP = 3.43) [4]. Spectroscopic characterization includes:
Direct crystallographic data (e.g., unit cell parameters, space group) for riluzole hydrochloride remain unreported in the available literature. However, thermal analysis reveals crucial solid-state characteristics. Differential Scanning Calorimetry (DSC) thermograms show a sharp endothermic peak at 117–119°C, corresponding to its melting point [8]. The enthalpy of fusion (ΔfusH) is 18.67 kJ·mol⁻¹, indicating moderate lattice energy [8].
Polymorphism studies are limited, but the consistent melting behavior across different batches suggests the predominant existence of a single stable polymorph under ambient conditions [8]. The absence of reported hydrates or solvates implies high crystalline stability. The benzothiazole ring system and ionic nature (hydrochloride salt) contribute to a tightly packed lattice, as inferred from its density (1.572 g/cm³) [8].
Riluzole hydrochloride undergoes significant degradation under stress conditions, as demonstrated by forced degradation studies using HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) [3]:
Table 2: Forced Degradation Profile of Riluzole Hydrochloride
Stress Condition | Degradation Observed | Major Degradation Products | Proposed Mechanism |
---|---|---|---|
Acidic Hydrolysis (1M HCl, 80°C) | Significant (Up to 90%) | Des-trifluoromethoxy derivative | Hydrolytic cleavage of ether bond |
Alkaline Hydrolysis (1M NaOH, 80°C) | Significant (Up to 85%) | Hydrolyzed benzothiazole ring | Base-catalyzed hydrolysis |
Oxidation (3% H₂O₂, 80°C) | Moderate (Up to 60%) | Sulfoxide derivative | Oxidation at sulfur atom |
Thermal Stress (105°C, dry) | Moderate (Up to 50%) | Multiple undefined products | Thermal decomposition |
Photolysis (UV/Visible) | Minimal (<5%) | None detected | Photostable |
Humidity (85% RH, 25°C) | Minimal (<5%) | None detected | Stable under moisture |
The drug is particularly labile under hydrolytic conditions. Acidic stress cleaves the trifluoromethoxy group, yielding 2-amino-6-hydroxybenzothiazole. Alkaline conditions disrupt the benzothiazole ring, forming 4-(trifluoromethoxy) benzene-1,2-diamine derivatives. Oxidative stress targets the sulfur atom, generating sulfoxide analogs [3]. Thermal degradation produces complex, unresolved peaks via HPLC, suggesting multiple decomposition pathways. The compound demonstrates excellent photostability and moisture stability [3]. Peak purity testing (>0.999) confirms chromatographic separation of degradation products from the parent compound [3].
The solubility of riluzole hydrochloride varies significantly with solvent polarity and temperature. Experimental data across organic solvents (278.15–323.15 K) shows a positive correlation between temperature and solubility [8]:
Table 3: Solubility of Riluzole Hydrochloride in Pure Solvents
Solvent | Solubility at 298.15 K (mg/mL) | Hansen Solubility Parameter (δ, MPa¹/²) | Molecular Interaction |
---|---|---|---|
Dimethylacetamide (DMAC) | 27.07 | 22.1 | Strong dipole-dipole |
2-Methoxyethanol | 18.95 | 20.9 | H-bonding + dipole |
n-Butanol | 12.48 | 23.3 | Moderate H-bonding |
Ethanol | 8.21 | 26.5 | Moderate H-bonding |
Acetone | 6.83 | 20.0 | Dipole-dipole |
Acetonitrile | 0.91 | 24.3 | Weak dipole |
Water | 0.196 (Predicted) [4] | 47.8 | Weak ionic interaction |
Solubility follows this order: DMAC > 2-Methoxyethanol > n-Butanol > Ethanol > Acetone > Acetonitrile > Water. This trend aligns with Hansen Solubility Parameters (HSP), where higher solubility occurs in solvents with δ values close to riluzole hydrochloride’s predicted δ ≈ 23 MPa¹/² [8]. The drug’s low aqueous solubility (0.196 mg/mL) stems from its hydrophobic benzothiazole core and trifluoromethoxy group, despite its ionic form.
Thermodynamic analysis using the Apelblat and λh models indicates that dissolution is endothermic and entropy-driven. Key dissolution parameters include:
The KAT-LSER (Linear Solvation Energy Relationships) model reveals that dipolarity/polarizability (π) and hydrogen-bond acidity (α) of solvents predominantly govern solubility. Solvents with high π (e.g., DMAC) and moderate α (e.g., alcohols) maximize dissolution through dipole-dipole interactions and H-bond donation to the drug’s amine group [8]. The partition coefficient (LogP = 3.43) confirms high lipophilicity, correlating with poor aqueous solubility but good membrane permeability [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: